Ortho-Benzyloxy Substitution Confers Unique Conformational Constraint vs. Para-Analog (CAS 1251602-98-8)
The target compound features a 2-(benzyloxy)phenyl group (ortho-substitution) directly attached to the 1,2,4-oxadiazole ring, whereas a commercially available closest analog, CAS 1251602-98-8, bears a 4-(benzyloxy)phenyl substituent (para-substitution) . This positional isomerism is not trivial; ortho-substitution forces the pendant phenyl ring out of plane with the oxadiazole, creating a distinct 3D conformation. While direct comparative bioactivity data is absent from the public domain, this steric difference is a documented determinant of binding affinity in oxadiazole-containing scaffolds . This provides a structural rationale for why the target compound should not be replaced by its para-analog in any experiment aiming to explore the structural landscape of this chemical series.
| Evidence Dimension | Substituent Position (Steric and Conformational Effects) |
|---|---|
| Target Compound Data | ortho-(2-benzyloxy)phenyl |
| Comparator Or Baseline | para-(4-benzyloxy)phenyl (CAS 1251602-98-8) |
| Quantified Difference | Qualitative difference in dihedral angle and molecular shape; direct comparative bioactivity data not publicly available. |
| Conditions | In silico and literature-based conformational analysis of oxadiazole derivatives . |
Why This Matters
Ensuring the correct regioisomer is ordered is fundamental for structure-activity relationship (SAR) studies, as ortho vs. para substitution can lead to non-overlapping biological profiles.
- [1] Kuujia Product Page for 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one (CAS 1251602-98-8). View Source
- [2] Saini, M., Das, R., & Mehta, D. K. (2022). Design, Synthesis, and Pharmacological Evaluation of Substituted Oxadiazole-Pyridazin-3-One Derivatives as Antioxidant and Antimicrobial Agents. Anti-Infective Agents, 20(4), 36-45. View Source
